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Compound of Interest

Compound Name: Octyl butyrate

Cat. No.: B087054 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Octyl butyrate is an ester known for its sweet, fruity, apricot- or orange-like aroma, making it a

valuable compound in the food, fragrance, and cosmetic industries. It also serves as a potential

specialty solvent and an intermediate in pharmaceutical synthesis. The synthesis of octyl
butyrate is primarily achieved through the esterification of butanoic acid (butyric acid) with 1-

octanol. This reaction can be catalyzed by various methods, including traditional acid catalysis,

enzymatic catalysis using lipases, and solid acid catalysis. The choice of catalyst influences

reaction conditions, yield, selectivity, and environmental impact. These application notes

provide detailed protocols for several common methods of octyl butyrate synthesis.

The general reaction for the esterification of butanoic acid with 1-octanol is as follows:

CH₃CH₂CH₂COOH + CH₃(CH₂)₇OH ⇌ CH₃CH₂CH₂COO(CH₂)₇CH₃ + H₂O

Experimental Protocols
Protocol 1: Enzymatic Esterification using Immobilized
Lipase
Enzymatic synthesis offers high selectivity, mild reaction conditions, and a reduced

environmental footprint compared to traditional chemical methods.[1][2] Immobilized lipases
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are often used to facilitate catalyst recovery and reuse.[1][3][4]

Materials:

Butanoic acid (analytical grade)

1-Octanol (analytical grade)

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B immobilized on acrylic

resin, or lipase from Rhizopus oryzae)[2][3]

Organic solvent (e.g., n-hexane, isooctane, or solvent-free system)[5]

Molecular sieves (optional, for water removal)

Shaking incubator or magnetic stirrer with temperature control

Gas chromatograph (GC) for analysis

Procedure:

Reactant Preparation: In a screw-capped flask, combine butanoic acid and 1-octanol. The

molar ratio of alcohol to acid can be varied; a common starting point is a 1:1 or a slight

excess of the alcohol (e.g., 1.2:1) to drive the equilibrium towards the product. For solvent-

based reactions, add the chosen organic solvent (e.g., n-hexane).

Catalyst Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme

is typically between 5% and 15% (w/w) of the total substrate weight.

Reaction Conditions: Place the flask in a shaking incubator or on a heated magnetic stirrer.

Typical reaction temperatures for lipases range from 30°C to 60°C.[2][3] Agitation speed is

generally set between 150 and 200 rpm.[3] The reaction is allowed to proceed for 4 to 24

hours.

Monitoring the Reaction: Periodically, take small aliquots of the reaction mixture. Dilute the

sample with the solvent used in the reaction and analyze by gas chromatography (GC) to

determine the conversion of reactants and the yield of octyl butyrate.
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Product Recovery: After the reaction reaches the desired conversion, separate the

immobilized enzyme from the reaction mixture by simple filtration. The liquid phase contains

the octyl butyrate product, unreacted substrates, and solvent.

Purification: The solvent can be removed by rotary evaporation. The crude product can be

further purified by vacuum distillation to separate the octyl butyrate from the unreacted

starting materials.

Protocol 2: Conventional Acid-Catalyzed Esterification
(Fischer Esterification)
This is the classic method for ester synthesis, utilizing a strong acid catalyst.[6][7][8]

Materials:

Butanoic acid

1-Octanol

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[6][7]

Dean-Stark apparatus (optional, for water removal)

Round-bottom flask

Reflux condenser

Heating mantle

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate or sodium sulfate

Rotary evaporator

Distillation apparatus

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b087054?utm_src=pdf-body
https://www.benchchem.com/product/b087054?utm_src=pdf-body
https://www.quora.com/What-are-the-esterification-reactions-equation-and-products-of-butanoic-acid
https://en.wikipedia.org/wiki/Ester
https://www.masterorganicchemistry.com/reaction-guide/conversion-of-carboxylic-acids-to-esters-using-acid-and-alcohols-fischer-esterification/
https://www.quora.com/What-are-the-esterification-reactions-equation-and-products-of-butanoic-acid
https://en.wikipedia.org/wiki/Ester
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Setup: Assemble a reflux apparatus using a round-bottom flask, a reflux condenser, and a

heating mantle. If a Dean-Stark trap is used, it should be placed between the flask and the

condenser.

Reactant and Catalyst Addition: To the round-bottom flask, add butanoic acid and 1-octanol,

typically in a 1:1 or 1:1.2 molar ratio. Slowly and carefully add the acid catalyst (e.g., 1-2% of

the total reactant weight of concentrated H₂SO₄).

Reaction: Heat the mixture to reflux (typically 120-150°C) with constant stirring. The reaction

progress can be monitored by observing the amount of water collected in the Dean-Stark

trap or by GC analysis of reaction aliquots. The reaction is typically run for 2-6 hours.

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory

funnel.

Neutralization: Wash the organic layer sequentially with water and then with a saturated

sodium bicarbonate solution to neutralize the acid catalyst. Be cautious of CO₂ evolution.

Finally, wash with brine (saturated NaCl solution).

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and then

filter.

Purification: Remove the excess alcohol and purify the octyl butyrate by vacuum distillation.

Protocol 3: Solid-Acid Catalyzed Esterification
Using a solid acid catalyst, such as Amberlyst-15, simplifies catalyst removal and reduces

corrosion issues.[9][10][11]

Materials:

Butanoic acid

1-Octanol

Amberlyst-15 resin (or other suitable solid acid catalyst)[9][10]

Round-bottom flask
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Reflux condenser

Heating mantle with magnetic stirring

Filtration apparatus

Procedure:

Catalyst Activation: Amberlyst-15 may need to be activated by washing with a solvent (e.g.,

methanol) and then drying under vacuum.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add butanoic acid, 1-octanol (e.g., 1:1.5 molar ratio), and the Amberlyst-15 catalyst

(typically 5-15% by weight of the limiting reactant).

Reaction: Heat the mixture to a temperature of 80-120°C with vigorous stirring. The reaction

time can range from 4 to 12 hours. Monitor the reaction progress by GC.

Catalyst Removal: After the reaction is complete, cool the mixture and separate the solid

catalyst by simple filtration. The catalyst can be washed with a solvent, dried, and potentially

reused.[11][12]

Purification: The filtrate can be purified by vacuum distillation to obtain pure octyl butyrate.

Data Presentation
Table 1: Comparison of Catalytic Methods for Octyl Butyrate Synthesis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.researchgate.net/publication/282070945_Amberlyst-15_in_Organic_Synthesis
https://benthamopen.com/contents/pdf/TOCATJ/TOCATJ-4-43.pdf
https://www.benchchem.com/product/b087054?utm_src=pdf-body
https://www.benchchem.com/product/b087054?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Enzymatic
(Immobilized
Lipase)

Conventional Acid
(H₂SO₄)

Solid Acid
(Amberlyst-15)

Catalyst
Immobilized Lipase

(e.g., Novozym 435)

Concentrated H₂SO₄

or p-TsOH

Sulfonated

Polystyrene Resin

Temperature 30 - 60°C[2][3] 120 - 150°C 80 - 120°C

Reaction Time 4 - 24 hours 2 - 6 hours 4 - 12 hours

Catalyst Loading
5 - 15% (w/w of

substrates)

1 - 2% (w/w of

substrates)

5 - 15% (w/w of

limiting reactant)

Solvent
Organic Solvents or

Solvent-free[3][5]
Often solvent-free Often solvent-free

Yield
Moderate to High

(>90% achievable)

High (>90%

achievable)

High (>90%

achievable)[10]

Selectivity
High (fewer

byproducts)

Lower (potential for

side reactions)
Good to High

Work-up
Simple filtration of

catalyst

Neutralization washes

required

Simple filtration of

catalyst

Catalyst Reusability Yes[3][13] No Yes[11][12]

Environmental Impact Low
High (corrosive,

waste)
Low to Moderate

Mandatory Visualization
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1. Reaction Preparation

2. Esterification Reaction

3. Monitoring

4. Product Work-up

5. Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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